molecular formula C17H11N3OS2 B12195856 N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B12195856
M. Wt: 337.4 g/mol
InChI Key: DAXSQWBCHBMJQY-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that features a quinoline core substituted with thiazole and thiophene rings. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C17H11N3OS2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C17H11N3OS2/c21-16(20-17-18-7-9-23-17)12-10-14(15-6-3-8-22-15)19-13-5-2-1-4-11(12)13/h1-10H,(H,18,20,21)

InChI Key

DAXSQWBCHBMJQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Thiazole Ring: This might involve the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea.

    Attachment of the Thiophene Ring: This can be done via cross-coupling reactions such as the Suzuki or Stille coupling.

    Formation of the Carboxamide Group: This step might involve the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or thiazole rings.

    Reduction: Reduction reactions could target the quinoline or carboxamide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide could have various applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(1,3-thiazol-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(1,3-thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide might exhibit unique properties due to the presence of both thiazole and thiophene rings, which could influence its electronic distribution and biological activity.

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